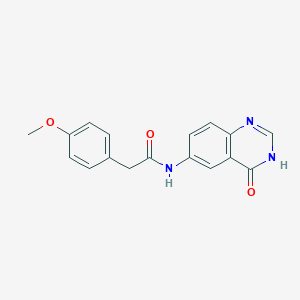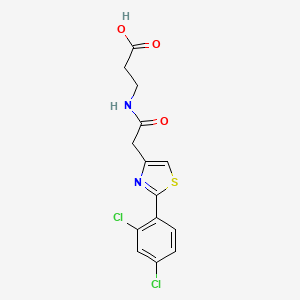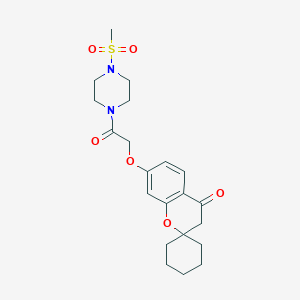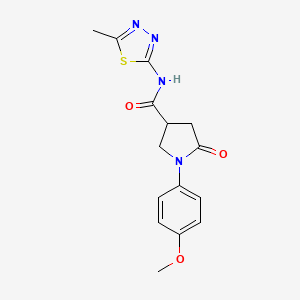
N,N-bis(cyanomethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-4-nitrobenzamide is an organic compound characterized by the presence of two cyanomethyl groups and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyanomethylating agents. One common method is the reaction of 4-nitrobenzoyl chloride with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(cyanomethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The reduction of the nitro group yields N,N-bis(cyanomethyl)-4-aminobenzamide.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(cyanomethyl)-4-nitrobenzamide is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, through the nitro and cyanomethyl groups. These interactions can lead to the modulation of biochemical pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound has similar cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-bis(cyanomethyl)amines: These compounds share the cyanomethyl groups but have different core structures.
Uniqueness
N,N-bis(cyanomethyl)-4-nitrobenzamide is unique due to the combination of the nitrobenzamide moiety with the cyanomethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H8N4O3 |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
N,N-bis(cyanomethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-1-3-10(4-2-9)15(17)18/h1-4H,7-8H2 |
Clave InChI |
ZWZKUNREHKUYKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938380.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)



![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)
![N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine](/img/structure/B14938425.png)
![3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938428.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)
![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide](/img/structure/B14938447.png)
